Solvent-Controlled Anomeric Selectivity in Acylation
Metalated 2,3,4,6-tetra-O-benzyl-D-glucopyranose (TBG) undergoes stereoselective acylation with acid chlorides in which the anomeric outcome is quantitatively controlled by the solvent. When the reaction is performed in tetrahydrofuran (THF), the α-anomer predominates with an α:β ratio of 9:1 and chromatographically purified yields exceeding 95%. In contrast, the same reaction in anhydrous benzene at 62 °C delivers the β-anomer with an α:β ratio of approximately 1:8 [1]. Per-acetylated glucose (2,3,4,6-tetra-O-acetyl-D-glucopyranose) cannot achieve this α-selective outcome because the C-2 acetate participates in neighboring-group anchimeric assistance, obligating β-glycoside formation [2].
Solvent-switchable anomeric control reduces precursor inventory.
Requires metalation and anhydrous conditions.
| Evidence Dimension | Anomeric ratio (α:β) in 1-O-acylation of metalated glucose derivative with acid chloride |
|---|---|
| Target Compound Data | α:β = 9:1 (THF); α:β = 1:8 (benzene) at 62 °C; yields >95% |
| Comparator Or Baseline | 2,3,4,6-Tetra-O-acetyl-D-glucopyranose: exclusive β-selectivity via C-2 acetate neighboring-group participation (estimated >95:5 β:α under standard conditions) |
| Quantified Difference | The benzyl-protected donor provides switchable α:β ratios spanning from 9:1 (α-selective) to 1:8 (β-selective) simply by changing solvent, whereas the acetyl-protected donor is locked into β-selectivity. |
| Conditions | Metalation with n-BuLi in THF or benzene; acylation with alkyl/aryl acid chlorides; product analysis by ¹H NMR and chromatographic purification. |
Why This Matters
For procurement decisions, the ability to dictate which anomeric ester is formed without changing the protecting group manifold eliminates the need to stock separate α- and β-precursors, reducing inventory complexity and enabling divergent synthesis from a single intermediate.
- [1] US4107425A, Pfeffer, P.E. and Moore, G.G., 'Preparation of 1-α- and 1-β-glucose esters by stereoselective acylation of metalated 2,3,4,6-tetra-O-benzyl-D-glucopyranose', US Department of Agriculture, 1978. Lines 85–96; Tables I–III. View Source
- [2] Fraser-Reid, B., Wu, Z., Udodong, U.E. and Ottosson, H., 'Armed/disarmed effects in glycosyl donors: rationalization and sidetracking', J. Org. Chem., 1990, 55, 6068–6070. DOI: 10.1021/jo00312a004 View Source
